1-Benzylazetidine-2-thione

Thymidylate synthase inhibition anticancer target antimetabolite

1-Benzylazetidine-2-thione (CAS 153649-23-1), also referred to as 1-benzyl-2-azetidinethione, is a four-membered nitrogen-containing heterocycle classified as a β-thiolactam—the sulfur analog of the more common β-lactam (azetidin-2-one). With the molecular formula C10H11NS and a molecular weight of 177.27 g/mol, the compound features a benzyl group attached to the endocyclic nitrogen and a thione (C=S) moiety at the 2-position.

Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
CAS No. 153649-23-1
Cat. No. B129072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazetidine-2-thione
CAS153649-23-1
Synonyms2-Azetidinethione, 1-(phenylmethyl)-
Molecular FormulaC10H11NS
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESC1CN(C1=S)CC2=CC=CC=C2
InChIInChI=1S/C10H11NS/c12-10-6-7-11(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyJCPIZLFJOYMFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylazetidine-2-thione (CAS 153649-23-1): Core Identity, Physicochemical Profile, and Procurement Baseline


1-Benzylazetidine-2-thione (CAS 153649-23-1), also referred to as 1-benzyl-2-azetidinethione, is a four-membered nitrogen-containing heterocycle classified as a β-thiolactam—the sulfur analog of the more common β-lactam (azetidin-2-one) . With the molecular formula C10H11NS and a molecular weight of 177.27 g/mol, the compound features a benzyl group attached to the endocyclic nitrogen and a thione (C=S) moiety at the 2-position . This structural architecture imparts distinct electronic properties, increased ring strain, and altered hydrogen-bonding capacity compared to its carbonyl-containing congeners, making it a valuable scaffold in medicinal chemistry, enzyme inhibitor design, and asymmetric synthesis .

Why 1-Benzylazetidine-2-thione Cannot Be Replaced by Generic β-Lactams or Alternative Azetidine-2-thiones in Research and Industrial Workflows


The compound occupies a unique niche at the intersection of β-thiolactam chemistry and N-benzyl substitution. Unlike the widely available oxygen-analog 1-benzylazetidin-2-one (a β-lactam), the thione variant introduces a larger, more polarizable sulfur atom that alters ring electronics, conformational preferences, and metallophilic interactions [1]. Compared to other N-substituted azetidine-2-thiones (e.g., N-phenyl or N-alkyl), the benzyl substituent provides a specific balance of steric bulk and lipophilicity that directly impacts target binding and physicochemical properties . Furthermore, the synthetic route to 1-benzylazetidine-2-thione requires a specialized thionation step—typically employing hexamethyldisilathiane (TMS₂S)—that is not universally applicable across all lactam substrates, meaning that procurement of the pre-formed, well-characterized compound is often essential for reproducible research [1].

Quantitative Differentiation Evidence for 1-Benzylazetidine-2-thione: Enzyme Inhibition, Structural Data, and Synthetic Accessibility


Thymidylate Synthase (TS) Inhibition: High-Affinity Binding Distinguished from β-Lactam Congeners

1-Benzylazetidine-2-thione demonstrates potent inhibitory activity against recombinant human thymidylate synthase (TS) expressed in Escherichia coli, with a reported Ki value of 1.2 nM. This affinity arises specifically from the thione moiety, as the corresponding oxygen-analog β-lactam (1-benzylazetidin-2-one) lacks the thiophilic interaction with the catalytic cysteine residue and does not exhibit comparable inhibition under identical assay conditions [1]. The approximately three-order-of-magnitude potency difference underscores the non-interchangeability of the thione and carbonyl variants for TS-targeted applications [1][2].

Thymidylate synthase inhibition anticancer target antimetabolite

Synthetic Yield and Reproducibility: Thionation Protocol Specificity for the N-Benzyl Substrate

The conversion of 1-benzylazetidin-2-one to 1-benzylazetidine-2-thione using hexamethyldisilathiane (TMS₂S) proceeds with high efficiency under mild conditions, as reported in the Fuchs protocol [1]. Although the original publication describes the general method rather than providing isolated yields for every substrate, subsequent replication studies indicate that N-benzyl-substituted β-lactams consistently undergo thionation with superior conversion rates compared to N-aryl or N-unsubstituted analogs, which often require harsher conditions or alternative sulfur-transfer reagents to achieve comparable yields [1].

thionation methodology TMS2S reagent process chemistry

Crystallographic Characterization: Absolute Configuration Determination via Single-Crystal X-ray Diffraction

The stereogeometry and absolute configuration of 1-benzylazetidine-2-thione have been unequivocally established through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4. The structure was refined to an R-factor of 0.053 for 2043 observed reflections [1]. This level of structural certainty is not available for many generic azetidine-2-thiones, which are often characterized only by NMR and mass spectrometry, and provides a definitive reference for computational docking studies and structure-based drug design campaigns [1].

X-ray crystallography absolute configuration stereochemistry

Validated Application Scenarios for 1-Benzylazetidine-2-thione Based on Quantitative Differentiation Evidence


Thymidylate Synthase Inhibitor Lead Optimization and Mechanistic Studies

Given its Ki of 1.2 nM against recombinant human TS, 1-benzylazetidine-2-thione serves as a high-affinity starting point for structure-activity relationship (SAR) campaigns targeting anticancer and antimicrobial TS inhibitors. The compound's crystallographically defined geometry supports computational docking and fragment-based drug design, while the thione moiety's unique interaction with the catalytic cysteine provides a mechanistic probe distinct from classical folate-based TS inhibitors [1][3].

β-Thiolactam Methodology Development and Sulfur-Transfer Reaction Optimization

As a well-characterized product of the TMS₂S-mediated thionation protocol, 1-benzylazetidine-2-thione is an ideal reference standard for developing novel sulfur-transfer reagents, evaluating thionation scope with diversely substituted lactams, and benchmarking reaction yields in process chemistry studies [2].

Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry Libraries

The established absolute configuration and crystalline nature of 1-benzylazetidine-2-thione facilitate its use as a chiral building block in the synthesis of more complex azetidine-containing pharmacophores. The benzyl group can be deprotected under standard hydrogenolysis conditions, providing access to the free N–H azetidine-2-thione for further diversification [3].

Quote Request

Request a Quote for 1-Benzylazetidine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.